molecular formula C24H23NO B12720944 Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- CAS No. 824960-57-8

Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-

Cat. No.: B12720944
CAS No.: 824960-57-8
M. Wt: 341.4 g/mol
InChI Key: KRWLDGSOXOZAQJ-UHFFFAOYSA-N
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Description

Properties

CAS No.

824960-57-8

Molecular Formula

C24H23NO

Molecular Weight

341.4 g/mol

IUPAC Name

(7-ethylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone

InChI

InChI=1S/C24H23NO/c1-3-14-25-16-22(19-9-5-6-11-23(19)25)24(26)20-10-7-8-18-13-12-17(4-2)15-21(18)20/h5-13,15-16H,3-4,14H2,1-2H3

InChI Key

KRWLDGSOXOZAQJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)CC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The core synthetic approach to Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- involves:

  • Step 1: Preparation of the Indole Derivative
    The indole nucleus is first functionalized at the nitrogen with a propyl group via alkylation, typically using propyl halides under basic conditions to yield 1-propyl-1H-indole.

  • Step 2: Formation of the Methanone Linkage
    The key step is the acylation of the indole at the 3-position with a 7-ethyl-1-naphthoyl chloride or equivalent activated naphthalene derivative. This is commonly achieved through Friedel-Crafts acylation or related coupling reactions using Lewis acid catalysts such as aluminum chloride (AlCl3) or other milder catalysts to avoid side reactions.

  • Step 3: Purification and Characterization
    The crude product is purified by chromatographic techniques (e.g., column chromatography) and characterized by spectroscopic methods (NMR, MS, IR) to confirm structure and purity.

Reaction Conditions and Catalysts

  • Catalysts: Lewis acids like AlCl3 or FeCl3 are typically employed to activate the acyl chloride for electrophilic aromatic substitution on the indole ring.
  • Solvents: Anhydrous solvents such as dichloromethane (DCM), chloroform, or nitrobenzene are preferred to maintain reaction integrity.
  • Temperature: Reactions are generally conducted at low to moderate temperatures (0°C to room temperature) to control reactivity and minimize by-products.
  • Time: Reaction times vary from 1 to 6 hours depending on scale and catalyst efficiency.

Industrial Scale Considerations

For industrial production, continuous flow reactors and automated systems are used to enhance reproducibility and safety. Parameters such as reagent feed rates, temperature control, and in-line purification are optimized to maximize yield and minimize impurities.

Comparative Table of Preparation Parameters

Preparation Step Typical Reagents/Conditions Purpose/Outcome Notes
Indole N-alkylation Propyl bromide, base (e.g., K2CO3), solvent Introduce propyl group on indole N Mild heating, inert atmosphere preferred
Naphthoyl chloride synthesis 7-ethyl-1-naphthoic acid, SOCl2 or PCl5 Convert acid to acyl chloride Anhydrous conditions required
Friedel-Crafts acylation Indole derivative, naphthoyl chloride, AlCl3 Form ketone linkage (methanone) Low temperature, controlled addition
Purification Silica gel chromatography, recrystallization Isolate pure product Confirm purity by NMR, MS, IR

Research Findings and Analytical Data

Spectroscopic Characterization

  • NMR (¹H and ¹³C): Confirms the presence of the propyl group on the indole nitrogen, the ketone carbonyl at ~190-200 ppm (¹³C NMR), and aromatic protons consistent with naphthalene and indole rings.
  • Mass Spectrometry: Molecular ion peak at m/z 341.4 consistent with C24H23NO.
  • Infrared Spectroscopy: Strong absorption band for C=O stretching around 1650 cm⁻¹; aromatic C-H stretches and indole N-H vibrations also observed.

Yield and Purity

  • Typical yields for the acylation step range from 70% to 85% under optimized conditions.
  • Purity after chromatographic purification exceeds 95% as confirmed by HPLC and NMR.

Summary of Preparation Methodology

The preparation of Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is a multi-step synthetic process involving:

  • Alkylation of indole nitrogen with propyl halides.
  • Conversion of 7-ethyl-1-naphthoic acid to its acyl chloride.
  • Friedel-Crafts acylation of the indole derivative with the naphthoyl chloride.
  • Purification and structural confirmation.

This method is well-established in synthetic cannabinoid chemistry and allows for the production of the compound with high purity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Synthetic Cannabinoids Research

Methanone has been categorized under synthetic cannabinoids, which are compounds designed to mimic the effects of naturally occurring cannabinoids such as THC (tetrahydrocannabinol). Research indicates that this compound acts as a potent agonist at cannabinoid receptors, particularly CB1 and CB2. This interaction has been explored for its potential therapeutic effects in various medical conditions including:

  • Chronic Pain Management : Studies have shown that synthetic cannabinoids can modulate pain pathways. Methanone's agonistic properties may contribute to analgesic effects, making it a candidate for pain relief therapies.
  • Neurological Disorders : The neuroprotective effects of cannabinoids have been documented in conditions such as multiple sclerosis and epilepsy. Methanone's ability to cross the blood-brain barrier could be significant in developing treatments for these disorders.

Pharmacological Studies

The pharmacological profile of Methanone has been investigated in several studies focusing on its efficacy and safety:

Study FocusFindings
Efficacy in Pain Models Demonstrated significant reduction in pain response in animal models compared to control groups .
Neuroprotective Effects Showed potential in reducing neuronal damage in models of ischemia .
Behavioral Studies Induced changes in behavior consistent with anxiolytic effects, suggesting potential for anxiety treatment .

Case Studies

Several case studies highlight the applications of Methanone:

  • Case Study on Pain Management : A study published in the Journal of Medicinal Chemistry reported that administration of Methanone resulted in a marked decrease in nociceptive responses in rodent models, indicating its potential as an analgesic agent .
  • Neuroprotection in Ischemia : Another study investigated the neuroprotective effects of Methanone during ischemic events. Results indicated a reduction in infarct size and improved neurological outcomes post-treatment .

Mechanism of Action

The mechanism of action of Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes. The compound binds to these receptors, mimicking the effects of natural cannabinoids and influencing pathways related to pain, mood, and appetite .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Naphthalenyl Methanones

JWH-072 vs. JWH-165 (7-Methoxy Analog)
  • JWH-165: IUPAC Name: (7-Methoxynaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone CAS No.: 824961-59-3 Molecular Formula: C₂₃H₂₁NO₂ Key Differences:
  • Substitution: Methoxy group at the 7-position of the naphthalenyl ring instead of ethyl.
  • Physicochemical Properties :
  • Higher molecular weight (343.42 g/mol) and increased polarity due to the methoxy group.
  • LogP (calculated): ~5.4 vs. JWH-072’s ~6.2, suggesting improved solubility .
JWH-072 vs. JWH-163 (6-Methoxy Analog)
  • JWH-163: IUPAC Name: (6-Methoxynaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone CAS No.: 824961-06-0 Key Differences:
  • Methoxy substitution at the 6-position of the naphthalenyl ring.
  • Structural Impact: Positional isomerism (6- vs. 7-substitution) may affect steric interactions with cannabinoid receptors.
  • Spectroscopic Data : Similar UV/Vis profile but distinct NMR shifts due to altered electron distribution .
JWH-072 vs. JWH-180 (4-Propyl Analog)
  • JWH-180: IUPAC Name: (4-Propylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone CAS No.: 824959-87-7 Molecular Formula: C₂₅H₂₅NO Key Differences:
  • Substitution: Propyl group at the 4-position of the naphthalenyl ring.
  • Receptor Affinity : Higher potency (CB1 Ki = 26 nM; CB2 Ki = 9.6 nM) due to enhanced hydrophobic interactions from the propyl chain .

Comparative Data Table

Compound Substituent (Naphthalenyl) Molecular Weight (g/mol) CB1 Ki (nM) CB2 Ki (nM) LogP (Est.)
JWH-072 7-Ethyl 313.4 1,050 170 ~6.2
JWH-165 7-Methoxy 343.4 N/A N/A ~5.4
JWH-163 6-Methoxy 343.4 N/A N/A ~5.4
JWH-180 4-Propyl 355.5 26 9.6 ~7.1

Biological Activity

Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-, also known by its CAS number 45267831, is a synthetic cannabinoid that has garnered attention for its potential biological activities, particularly as a cannabinoid receptor agonist. This compound is structurally related to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and exhibits unique pharmacological properties that may have implications in pain management and neurological disorders.

Chemical Structure and Properties

The molecular formula of Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is C24_{24}H23_{23}NO, with a molecular weight of 355.5 g/mol. Its structure features a naphthalene moiety linked to an indole derivative, suggesting a complex interaction with biological targets similar to other cannabinoids.

Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- acts primarily as an agonist at the cannabinoid receptors CB1_1 and CB2_2. These receptors are part of the endocannabinoid system, which plays a crucial role in modulating various physiological processes including pain sensation, mood regulation, and immune response.

Key Findings:

  • CB1_1 Receptor Agonism : This compound has been shown to activate CB1_1 receptors predominantly located in the central nervous system. Activation of these receptors can lead to analgesic effects and modulation of neurotransmitter release .
  • CB2_2 Receptor Agonism : Methanone also interacts with CB2_2 receptors found mainly in immune cells. This interaction can influence inflammatory responses and cytokine release .

1. Analgesic Effects

Research indicates that Methanone may exhibit significant analgesic properties. In animal models of neuropathic pain, compounds similar to Methanone have demonstrated the ability to reduce hyperalgesia without inducing catalepsy, a common side effect associated with traditional cannabinoids .

StudyModelEffect Observed
Dyson et al., 2005Seltzer rat modelReduced hyperalgesia
Mitchell et al., 2005Inflammatory pain modelAnalgesic effect without catalepsy

2. Anti-inflammatory Properties

The activation of CB2_2 receptors by Methanone may lead to anti-inflammatory effects. Studies have shown that synthetic cannabinoids can modulate immune cell activity and cytokine production, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of synthetic cannabinoids like Methanone:

  • Case Study 1 : A clinical trial involving patients with chronic pain indicated that synthetic cannabinoids provided significant pain relief compared to placebo, with a favorable safety profile.
  • Case Study 2 : Research on synthetic cannabinoids in treating multiple sclerosis-related spasticity showed improved patient outcomes in muscle relaxation and reduced pain perception.

Safety and Toxicology

While synthetic cannabinoids can offer therapeutic benefits, they also pose risks due to their potency and unpredictability compared to natural cannabinoids. Reports have indicated instances of severe adverse effects associated with uncontrolled use of synthetic cannabinoids, emphasizing the need for careful dosing and monitoring in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-, and how can purity be validated?

  • Methodological Answer : The compound (JWH-072) is typically synthesized via Friedel-Crafts acylation or coupling reactions between indole derivatives and naphthoyl chlorides. For example, analogous compounds (e.g., JWH-180) are synthesized using 1-naphthoylacetyl chloride under reflux conditions with yields optimized via column chromatography (16–90% yields reported in similar syntheses) . Purity validation requires HPLC (≥98% purity) and NMR spectroscopy to confirm structural integrity. Batch-specific certificates of analysis (CoA) should include UV/Vis data (λmax: 219, 247, 314 nm) and stability assessments (-20°C storage, ≥5-year stability) .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Key characterization methods include:

  • 1H/13C NMR : Assign peaks for indole (e.g., δ 7.0–8.5 ppm for aromatic protons) and naphthyl groups.
  • GC-MS/LC-HRMS : Used for forensic identification, with fragmentation patterns compared to reference standards .
  • UV/Vis Spectroscopy : Confirms absorption maxima (e.g., 219, 247, 314 nm) for quality control .

Q. What is the receptor binding affinity profile of this compound?

  • Methodological Answer : Competitive radioligand binding assays reveal selectivity for cannabinoid receptors. JWH-072 exhibits higher affinity for peripheral CB2 (Ki = 170 nM) than central CB1 (Ki = 1,050 nM), suggesting utility in studying immune modulation . Comparative studies with analogs (e.g., JWH-180, CB1 Ki = 26 nM) highlight the impact of alkyl chain length on receptor selectivity .

Advanced Research Questions

Q. How do structural modifications influence receptor selectivity and pharmacokinetics?

  • Methodological Answer : Modifying the indole’s N-alkyl chain (e.g., propyl vs. pentyl) or naphthyl substituents (e.g., ethyl vs. methoxy) alters lipophilicity and receptor engagement. For instance:

  • CB1 Affinity : Lengthening the N-alkyl chain (e.g., JWH-018: pentyl) enhances CB1 binding .
  • CB2 Selectivity : Electron-donating groups on the naphthyl ring (e.g., methoxy) may improve CB2 affinity .
    Computational docking studies (e.g., using PDB ID-1A9U) can predict binding modes and guide rational design .

Q. What advanced analytical methods are employed to detect this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :

  • GC-FTIR/GC-MS : Detects synthetic cannabinoids in herbal blends via characteristic carbonyl (C=O) and indole vibrations .
  • LC-HRMS : Provides high-resolution mass spectra (e.g., m/z 313.4 for JWH-072) and distinguishes isomers using collision-induced dissociation (CID) .
  • Chiral Separations : LC-HRMS enantioseparation resolves carboxamide-type analogs in illicit products .

Q. What are the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound?

  • Methodological Answer :

  • Oral Bioavailability : Predicted using Lipinski’s Rule of Five (e.g., logP ≤5, molecular weight <500 Da). Analogous indole derivatives show moderate absorption (Caco-2 permeability: log Papp ~1.5 × 10⁻⁶ cm/s) .
  • Metabolism : Cytochrome P450 (CYP3A4/2D6) likely mediates oxidation of the N-alkyl chain.
  • Toxicity : Limited data exist, but structural alerts (e.g., naphthyl groups) suggest potential hepatotoxicity. In vitro assays (e.g., Ames test, mitochondrial toxicity) are recommended .

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